molecular formula C24H21N5O B10934266 1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934266
M. Wt: 395.5 g/mol
InChI Key: UMCFMTISLXYRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolopyridine family.

Preparation Methods

The synthesis of 1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyrazolopyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21N5O/c1-16-14-21(24(30)27-20-10-8-18(9-11-20)12-13-25)22-17(2)28-29(23(22)26-16)15-19-6-4-3-5-7-19/h3-11,14H,12,15H2,1-2H3,(H,27,30)

InChI Key

UMCFMTISLXYRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=C(C=C4)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.